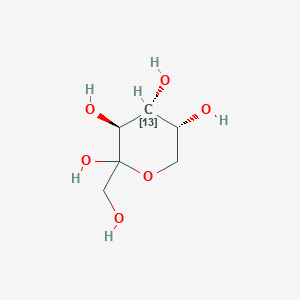
D-Fructose-4-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-fructose-4-13C is a compound where the fourth carbon atom in the D-fructose molecule is replaced with the carbon-13 isotope. This isotopically labeled compound is chemically similar to natural D-fructose but exhibits distinct nuclear magnetic resonance (NMR) spectral properties due to the presence of the carbon-13 isotope. This makes it a valuable tool in scientific research, particularly in the study of metabolic pathways, sugar metabolism, and carbon cycling .
Wissenschaftliche Forschungsanwendungen
D-fructose-4-13C is extensively used in scientific research due to its labeling properties. Some of its applications include:
Metabolic Pathway Studies: By tracing the labeled carbon-13 isotope, researchers can study the flow and transformation of carbon in metabolic pathways.
Sugar Metabolism: It helps in understanding the metabolism of sugars in various biological systems.
Carbon Cycling: The compound is used to study carbon cycling in ecological and environmental research.
Drug Development: It is used as a tracer in the quantitation of drug molecules during the drug development process
Wirkmechanismus
Target of Action
D-Fructose-4-13C, also known as (3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol, is a naturally occurring monosaccharide found in many plants . It is a stable isotope of D-Fructose, which is used as a tracer in metabolic studies . The primary targets of D-Fructose-4-13C are metabolic enzymes and proteases involved in the metabolism of carbohydrates .
Mode of Action
D-Fructose-4-13C interacts with its targets by being incorporated into drug molecules, largely as tracers for quantitation during the drug development process . The incorporation of stable isotopes like D-Fructose-4-13C into drug molecules has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
The biochemical pathways affected by D-Fructose-4-13C are primarily those involved in the metabolism of carbohydrates. As a stable isotope, D-Fructose-4-13C can be used to trace the flow of carbon through these pathways, providing valuable information about metabolic flux .
Pharmacokinetics
The pharmacokinetics of D-Fructose-4-13C are similar to those of regular D-Fructose. The presence of the 13c label allows for more precise tracking of the compound’s absorption, distribution, metabolism, and excretion (adme) properties . This can provide valuable insights into the bioavailability of the compound and its metabolites .
Result of Action
The primary result of the action of D-Fructose-4-13C is the generation of labeled metabolites that can be tracked through various metabolic pathways. This allows for a detailed understanding of metabolic fluxes and the role of different enzymes and pathways in the metabolism of carbohydrates .
Action Environment
The action of D-Fructose-4-13C can be influenced by various environmental factors. For example, the efficiency of its incorporation into drug molecules can be affected by the conditions under which the drug is synthesized . Additionally, the stability of D-Fructose-4-13C can be affected by factors such as temperature and pH .
Vorbereitungsmethoden
D-fructose-4-13C can be synthesized using a raw material containing the carbon-13 isotope. A common method involves using carbon-13 labeled glucose as the starting material. The synthesis is typically catalyzed by specific catalysts that facilitate the conversion of carbon-13 labeled glucose to D-fructose-4-13C . The reaction conditions often involve controlled temperatures and pH levels to ensure the efficient conversion of the starting material to the desired product.
Analyse Chemischer Reaktionen
D-fructose-4-13C undergoes various chemical reactions similar to natural D-fructose. These reactions include:
Oxidation: D-fructose-4-13C can be oxidized to produce compounds such as 5-keto-D-fructose.
Reduction: It can be reduced to form sugar alcohols like D-sorbitol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Vergleich Mit ähnlichen Verbindungen
D-fructose-4-13C is unique due to its carbon-13 labeling, which distinguishes it from other similar compounds. Some similar compounds include:
D-glucose-13C: Another isotopically labeled sugar used in metabolic studies.
D-mannose-13C: Used in similar research applications but differs in its metabolic pathways.
D-galactose-13C: Another labeled sugar with distinct metabolic properties. The uniqueness of D-fructose-4-13C lies in its specific labeling at the fourth carbon atom, which provides unique insights into the metabolic processes involving D-fructose
Eigenschaften
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-NDVZNUQZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

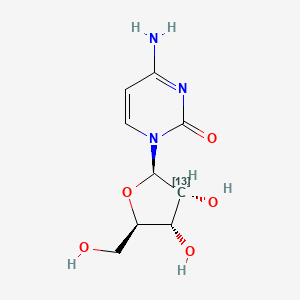


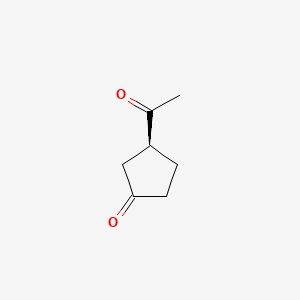

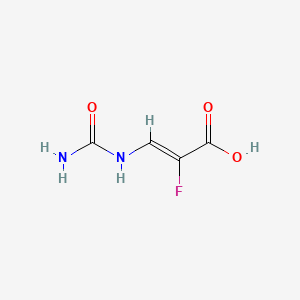


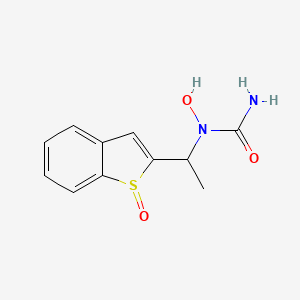
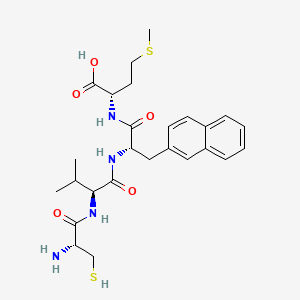
![3-Deoxy-3-fluoro-D-[1-13C]glucose](/img/structure/B583550.png)
![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)
